
Ginsenoside Rh3 mechanism of action in cancer
cells

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ginsenoside Rh3

Cat. No.: B191329 Get Quote

An In-depth Technical Guide on the Core Mechanism of Action of Ginsenoside Rh3 in Cancer

Cells

Introduction
Ginsenoside Rh3, a rare tetracyclic triterpenoid saponin primarily extracted from Panax

ginseng C.A. Meyer, has garnered significant attention in oncological research.[1][2] Its potent

anticancer activities have been demonstrated across a multitude of cancer models, including

lung, colorectal, breast, and prostate cancers.[2][3][4][5] Unlike conventional chemotherapeutic

agents that often present severe side effects, Ginsenoside Rh3 exhibits a multi-targeted

approach with lower toxicity, making it a promising candidate for standalone therapy or as an

adjuvant to enhance the efficacy of existing treatments.[2][6] This technical guide elucidates the

core mechanisms through which Ginsenoside Rh3 exerts its anticancer effects, focusing on

the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and immunomodulation.

The content herein is intended for researchers, scientists, and drug development professionals,

providing detailed experimental insights and data-driven summaries.

Induction of Apoptosis
A primary mechanism of Ginsenoside Rh3's anticancer activity is the induction of programmed

cell death, or apoptosis. This is achieved through the modulation of several key signaling

pathways, primarily centering on the mitochondrial-dependent intrinsic pathway.

1.1. Mitochondrial-Dependent Pathway
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Ginsenoside Rh3 treatment has been shown to increase the production of intracellular

Reactive Oxygen Species (ROS).[3][7] This elevation in ROS disrupts the mitochondrial

membrane potential (ΔΨm) and modulates the expression of the Bcl-2 family of proteins.[5][8]

Specifically, Rh3 upregulates the expression of pro-apoptotic proteins like Bax and

downregulates anti-apoptotic proteins such as Bcl-2.[5][8] This shift in the Bax/Bcl-2 ratio

facilitates the release of cytochrome c from the mitochondria into the cytosol.[8] Cytosolic

cytochrome c then triggers the activation of a caspase cascade, beginning with the proteolytic

cleavage of caspase-9 and subsequently caspase-3.[8] Activated caspase-3 is a key

executioner caspase that cleaves critical cellular substrates, including Poly (ADP-ribose)

polymerase (PARP), ultimately leading to DNA fragmentation and the characteristic

morphological changes of apoptosis.[5][8] In colorectal cancer cells, Rh3 has been shown to

induce apoptosis specifically by upregulating caspase-3 expression.[9][10]
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Ginsenoside Rh3-induced mitochondrial apoptosis pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b191329?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6312957/
https://pubmed.ncbi.nlm.nih.gov/30655875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4189457/
https://pubmed.ncbi.nlm.nih.gov/21472321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4189457/
https://pubmed.ncbi.nlm.nih.gov/21472321/
https://pubmed.ncbi.nlm.nih.gov/21472321/
https://pubmed.ncbi.nlm.nih.gov/21472321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4189457/
https://pubmed.ncbi.nlm.nih.gov/21472321/
https://www.researchgate.net/publication/336982300_Ginsenoside_Rh3_Inhibits_Proliferation_and_Induces_Apoptosis_of_Colorectal_Cancer_Cells
https://pubmed.ncbi.nlm.nih.gov/31671429/
https://www.benchchem.com/product/b191329?utm_src=pdf-body-img
https://www.benchchem.com/product/b191329?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1.2. p53 Pathway Activation

In gallbladder cancer cells, 20(S)-ginsenoside Rg3 has been demonstrated to activate the p53

pathway.[11] This activation contributes to the induction of both cellular senescence and

mitochondrial-dependent apoptosis, highlighting the multi-faceted pro-apoptotic role of this

compound.[11]

Cell Cycle Arrest
Ginsenoside Rh3 effectively halts the proliferation of cancer cells by inducing cell cycle arrest,

most commonly at the G0/G1 or G1/S transition phase.[3][11][12]

2.1. G1 Phase Arrest

In lung and gallbladder cancer cells, Rh3 treatment leads to a significant increase in the

proportion of cells in the G1 phase and a corresponding decrease in the S and G2/M phases.

[11][12] This arrest is mediated by the modulation of key cell cycle regulatory proteins. Rh3 has

been shown to upregulate the expression of tumor suppressor proteins p53 and the cyclin-

dependent kinase (CDK) inhibitor p21.[12] Concurrently, it downregulates the expression of

proteins that promote G1/S transition, such as Cyclin D1 and CDK4.[12] In prostate cancer

cells, Rh3-induced G1/S arrest is directly linked to an increase in intracellular ROS.[3][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4539091/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4539091/
https://www.benchchem.com/product/b191329?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6312957/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4539091/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9229598/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4539091/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9229598/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9229598/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9229598/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6312957/
https://pubmed.ncbi.nlm.nih.gov/30655875/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ginsenoside Rh3

↑ p53

Cyclin D1 / CDK4 Complex

↑ p21

G1/S Transition

G1 Phase Arrest

Click to download full resolution via product page

Mechanism of Ginsenoside Rh3-induced G1 cell cycle arrest.

2.2. Targeting EGFR Pathway

In non-small cell lung cancer (NSCLC), 20(S)-Rg3 has been identified as an epidermal growth

factor receptor (EGFR) tyrosine kinase inhibitor.[13] By targeting EGFR, it blocks the

downstream Ras/Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation. This

inhibition leads to the downregulation of CDK2, Cyclin A2, and Cyclin E1, resulting in G0/G1

phase arrest.[13]

Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.

[4] Ginsenoside Rh3 exhibits potent anti-angiogenic properties by targeting vascular

endothelial growth factor (VEGF) and its related signaling pathways.[14][15]
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3.1. Downregulation of VEGF

Rh3 has been shown to downregulate the expression of VEGF by repressing signaling

pathways such as p38/ERK.[14] It also inhibits hypoxia-induced signaling molecules that

promote VEGF expression, including hypoxia-inducible factor-1α (HIF-1α), NF-κB, and STAT3.

[12][14] By reducing the expression of VEGF, Rh3 effectively suppresses the formation of new

blood vessels in the tumor microenvironment, thereby starving the tumor of essential nutrients

and oxygen.[4][16]

Immunomodulatory Effects
Ginsenoside Rh3 can remodel the tumor microenvironment by promoting antitumor immunity.

[4][16] It enhances the phagocytic activity of macrophages and can act as a cytotoxic activator

of Natural Killer (NK) cells.[17][18][19] In colorectal cancer models, Rh3 was found to

downregulate the expression of immune checkpoint proteins B7-H1 (PD-L1) and B7-H3, which

are associated with reduced overall survival.[4][16] This suggests that Rh3 can help overcome

tumor-induced immune suppression.

Quantitative Data Summary
The following tables summarize the quantitative effects of Ginsenoside Rh3/Rg3 on various

cancer cell lines.

Table 1: Inhibitory Concentration (IC50) Values of Ginsenosides
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Ginsenosid
e

Cell Line
Cancer
Type

IC50 Value
Treatment
Duration

Citation

Rh3 HCT116
Colorectal

Cancer
77.54 µg/mL Not Specified [20]

Rg3 Jurkat Leukemia ~90 µM 24 h [21]

Rg3 PC3
Prostate

Cancer
8.4 µM Not Specified [22]

Rg3 LNCaP
Prostate

Cancer
14.1 µM Not Specified [22]

Rh2 PC3
Prostate

Cancer
5.5 µM Not Specified [22]

Rh2 LNCaP
Prostate

Cancer
4.4 µM Not Specified [22]

Rf MG-63
Osteosarcom

a
11 µM 24 h [23]

Table 2: Effect of Ginsenoside Rh3/Rg3 on Cell Cycle Distribution
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Ginseno
side

Cell
Line

Concent
ration

Duratio
n

% Cells
in
G0/G1

% Cells
in S

% Cells
in G2/M

Citation

Rg3 PC3 50 µM 48 h

Significa

ntly

Increase

d

Significa

ntly

Decrease

d

Not

Specified
[3][24]

SRg3
MDA-

MB-231
100 µM 3 days

65.3% ±

3.22

Not

Specified

12.5% ±

1.4
[25]

Control
MDA-

MB-231
Vehicle 3 days

52.8% ±

5.1

27.6% ±

3.0

19.8% ±

1.2
[25]

Rh3
A549 &

PC9

50 & 100

µM
24 h

Markedly

Increase

d

Decrease

d

Decrease

d
[12]

Table 3: Effect of Ginsenoside Rh3/Rg3 on Apoptosis
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Ginsenosid
e

Cell Line
Concentrati
on

Duration
Apoptotic
Effect

Citation

Rh3 SW1116 120 µg/mL 12-48 h

Increased

apoptotic cell

ratio

[9][10]

Rg3 Renal 786-O 45 µM 48 h

Apoptotic rate

of 23.18% ±

1.46

[26]

Rh2 Jurkat 35 µM Not Specified

23.23% ±

3.06 early

apoptotic

cells

[21]

Rg3 Jurkat 35 µM Not Specified

10.53% ±

0.98 early

apoptotic

cells

[21]

Experimental Protocols
Detailed methodologies for key experiments are provided below.

1. Cell Viability and Proliferation Assay (MTT/CCK-8)

Seed cells in
96-well plates

Treat with various
concentrations of Rh3

Incubate for
24/48/72 h

Add MTT or
CCK-8 solution

Incubate for
2-4 h

Measure absorbance
at 450nm (CCK-8) or

570nm (MTT)

Click to download full resolution via product page

Workflow for MTT/CCK-8 cell viability assays.

Principle: These are colorimetric assays that measure cell metabolic activity. Viable cells

reduce a tetrazolium salt (MTT) to formazan or a WST-8 salt (CCK-8) to a colored product.[5]

[21]
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Protocol:

Cancer cells are seeded into 96-well plates at a specified density and allowed to adhere

overnight.[12]

The culture medium is replaced with a medium containing various concentrations of

Ginsenoside Rh3 (e.g., 0-140 µM) or a vehicle control (DMSO).[12]

Cells are incubated for specified time points (e.g., 24, 48, 72 hours).[12][26]

Following treatment, MTT (0.5 mg/ml) or CCK-8 solution (10 µl) is added to each well, and

the plate is incubated for an additional 2-4 hours at 37°C.[5][21]

For MTT assays, the formazan crystals are solubilized with a solvent like DMSO.

The absorbance is measured using a microplate reader at a wavelength of 450 nm for

CCK-8 or 570 nm for MTT.[21]

Cell viability is expressed as a percentage relative to the vehicle-treated control group.

2. Apoptosis Analysis (Annexin V/PI Staining)

Principle: This flow cytometry-based method distinguishes between viable, early apoptotic,

late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet

of the cell membrane during early apoptosis, while Propidium Iodide (PI) intercalates with

DNA in cells with compromised membranes (late apoptotic/necrotic).[5]

Protocol:

Cells are seeded in 6-well plates and treated with Rh3 for a specified duration (e.g., 24

hours).[20]

After treatment, both floating and adherent cells are harvested by trypsinization.[11]

Cells are washed twice with cold PBS.[5]

The cell pellet is resuspended in 1X Annexin V binding buffer.[5]
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Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[20]

The mixture is incubated for 15 minutes in the dark at room temperature.[5][20]

The stained cells are analyzed immediately by a flow cytometer.

3. Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The

amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the

quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.

[11]

Protocol:

Cells are seeded and treated with different concentrations of Rh3 for a specified time (e.g.,

48 hours).[3][11]

Cells are harvested, washed twice with cold PBS.[11]

The cells are fixed by dropwise addition into ice-cold 70% ethanol and stored overnight at

4°C.[11][27]

The fixed cells are washed again with PBS and then resuspended in a PI staining solution

containing RNase A.[27]

The mixture is incubated in the dark for 15-30 minutes.[27]

The DNA content is analyzed using a flow cytometer, and the percentage of cells in each

phase is quantified using analysis software.[3]

4. Western Blotting

Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It

involves separating proteins by size via gel electrophoresis, transferring them to a

membrane, and then probing with specific primary and secondary antibodies.

Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.mdpi.com/1420-3049/27/15/5002
https://pmc.ncbi.nlm.nih.gov/articles/PMC4189457/
https://www.mdpi.com/1420-3049/27/15/5002
https://pmc.ncbi.nlm.nih.gov/articles/PMC4539091/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6312957/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4539091/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4539091/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4539091/
https://bio-protocol.org/exchange/minidetail?id=8374797&type=30
https://bio-protocol.org/exchange/minidetail?id=8374797&type=30
https://bio-protocol.org/exchange/minidetail?id=8374797&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC6312957/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After treatment with Rh3, cells are lysed using a lysis buffer to extract total protein.

Protein concentration is determined using a BCA or Bradford assay.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or

nitrocellulose membrane.

The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific

antibody binding.

The membrane is incubated with a primary antibody specific to the target protein (e.g.,

Caspase-3, Cyclin D1, p-ERK) overnight at 4°C.[12]

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody.

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system. β-actin is often used as a loading control.[12]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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